4,4,4-Trifluoro-2,3-dimethylbutan-1-ol
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Overview
Description
4,4,4-Trifluoro-2,3-dimethylbutan-1-ol is an organic compound with the molecular formula C6H11F3O It is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol typically involves the reaction of trifluoroacetic acid with 2,3-dimethyl-1-butene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2,3-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4,4,4-Trifluoro-2,3-dimethylbutan-2-one.
Reduction: Formation of 4,4,4-Trifluoro-2,3-dimethylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluoro-2,3-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity to biological molecules . The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol
- 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol
- 4,4,4-Trifluoro-1-butanol
Uniqueness
4,4,4-Trifluoro-2,3-dimethylbutan-1-ol is unique due to the specific positioning of its fluorine atoms and methyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4,4,4-trifluoro-2,3-dimethylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O/c1-4(3-10)5(2)6(7,8)9/h4-5,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHQRWUZKBCRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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